

# A Comparative Guide to Hsd17B13 Inhibitors: BI-3231 and Hsd17B13-IN-17

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| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Hsd17B13-IN-17 |           |
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two small molecule inhibitors of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. The primary focus of this guide is BI-3231, a potent and well-characterized chemical probe, due to the limited publicly available data for **Hsd17B13-IN-17**.

Genetic studies have robustly validated HSD17B13 as a therapeutic target. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), NASH, and cirrhosis.[1][2][3][4] Small molecule inhibitors aim to replicate this protective effect by directly inhibiting the enzymatic activity of the HSD17B13 protein.

## Data Presentation: Quantitative Efficacy Comparison

The following table summarizes the available quantitative data for BI-3231 and other publicly disclosed HSD17B13 inhibitors. It is important to note that a direct comparison for **Hsd17B13-IN-17** is not possible at this time due to a lack of available data.



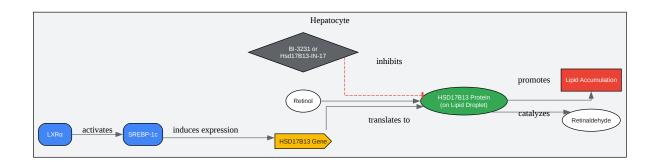
| Compound/<br>Modality | Туре              | Target<br>Species  | Potency<br>(IC50) | Assay Type         | Reference |
|-----------------------|-------------------|--------------------|-------------------|--------------------|-----------|
| BI-3231               | Small<br>Molecule | Human              | 1 nM              | Enzymatic<br>Assay | [5]       |
| Human                 | 4.5 nM            | Enzymatic<br>Assay |                   |                    |           |
| Human                 | 32 nM             | Cellular<br>Assay  | _                 |                    |           |
| Mouse                 | 13 nM             | Enzymatic<br>Assay | _                 |                    |           |
| Mouse                 | 6.3 nM            | Enzymatic<br>Assay | <del>-</del>      |                    |           |
| Hsd17B13-<br>IN-29    | Small<br>Molecule | Human              | ≤ 0.1 μM          | Patent Data        |           |
| INI-678               | Small<br>Molecule | Human              | Low nM<br>potency | Not Specified      |           |

## **Mechanism of Action and Signaling Pathway**

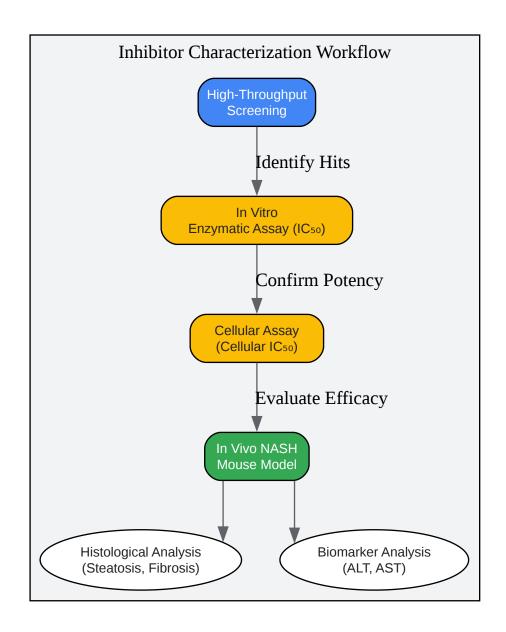
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver. Its expression is induced by the liver X receptor  $\alpha$  (LXR $\alpha$ ) in a sterol regulatory element-binding protein 1c (SREBP-1c) dependent manner, a key pathway in lipid metabolism. HSD17B13 is believed to function as a retinol dehydrogenase, converting retinol to retinaldehyde. Overexpression of HSD17B13 promotes hepatic lipid accumulation.

Inhibitors like BI-3231 act as potent and selective antagonists of HSD17B13. A notable characteristic of BI-3231 is that its binding and inhibition of HSD17B13 are dependent on the presence of the cofactor NAD+. Mechanistic studies have revealed an uncompetitive mode of inhibition with respect to NAD+. By blocking the enzymatic activity of HSD17B13, these inhibitors are expected to reduce the accumulation of triglycerides in hepatocytes.









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